molecular formula C12H12N4O3S B12008693 [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-20-0

[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B12008693
CAS No.: 540775-20-0
M. Wt: 292.32 g/mol
InChI Key: MCFAKNDERAPPTQ-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a 1,2,4-triazole derivative featuring a Schiff base moiety (imine linkage) and a sulfanylacetic acid group. Its structure includes:

  • Methyl substituent at position 5 of the triazole ring: Enhances steric stability.
  • Sulfanylacetic acid group: Contributes to solubility and biological activity via thioether and carboxylic acid functionalities.

This compound is synthesized via condensation of 4-hydroxybenzaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, followed by sulfonation with chloroacetic acid . Its structure is typically validated using X-ray crystallography (e.g., SHELX ) and spectroscopic methods.

Properties

CAS No.

540775-20-0

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

2-[[4-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H12N4O3S/c1-8-14-15-12(20-7-11(18)19)16(8)13-6-9-2-4-10(17)5-3-9/h2-6,17H,7H2,1H3,(H,18,19)/b13-6+

InChI Key

MCFAKNDERAPPTQ-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)SCC(=O)O

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(C=C2)O)SCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation for 1,2,4-Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives or hydrazine-carbothioamide intermediates. A representative protocol involves:

Step 1 :

  • Reactants : 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 eq.) and chloroacetic acid (1.2 eq.)

  • Conditions : Reflux in ethanol/water (3:1) with K₂CO₃ (2 eq.) for 6–8 hours.

  • Yield : 68–72% of (5-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetic acid.

Mechanism :
The thiol group undergoes nucleophilic substitution with chloroacetic acid, facilitated by the base (K₂CO₃), forming the sulfanylacetic acid intermediate.

Schiff Base Formation with 4-Hydroxybenzaldehyde

The intermediate from Step 1 is condensed with 4-hydroxybenzaldehyde to form the Schiff base:

Step 2 :

  • Reactants : (5-Methyl-4H-1,2,4-triazol-3-yl)sulfanylacetic acid (1 eq.), 4-hydroxybenzaldehyde (1.1 eq.)

  • Conditions : Glacial acetic acid (5% v/v) in ethanol, reflux for 4–5 hours.

  • Yield : 55–65%.

Key Observations :

  • Acetic acid catalyzes imine bond formation while suppressing oxidation of the phenolic –OH group.

  • Prolonged reflux (>6 hours) reduces yield due to hydrolysis.

Optimization of Reaction Conditions

Catalysts and Solvents

ParameterOptimal ConditionYield (%)Source
Catalyst Glacial acetic acid65
Alternative p-Toluenesulfonic acid58
Solvent Ethanol/water (3:1)72
Alternative DMF48

Ethanol/water mixtures enhance solubility of both polar and non-polar intermediates, while DMF increases side reactions.

Temperature and Time

StepTemperature (°C)Time (hours)Yield (%)
Cyclocondensation80–856–868–72
Schiff base formation70–754–555–65

Higher temperatures (>85°C) during cyclocondensation lead to decomposition of the triazole ring.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) :

  • 3250 (O–H stretch, phenolic)

  • 1680 (C=O, acetic acid)

  • 1590 (C=N, Schiff base).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.45 (s, 3H, CH₃-triazole)

  • δ 4.20 (s, 2H, SCH₂CO)

  • δ 8.35 (s, 1H, N=CH).

LC-MS : m/z 331.1 [M+H]⁺.

X-ray Crystallography (If Available)

While no direct data exists for this compound, analogous structures (e.g., 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one) show:

  • Planar triazole ring with dihedral angles of 66.5° between aromatic systems.

  • Intramolecular O–H⋯N hydrogen bonds stabilizing the Schiff base.

Challenges and Troubleshooting

Common Issues

  • Byproduct formation : Over-alkylation at the triazole N4 position. Mitigated by using stoichiometric chloroacetic acid.

  • Low Schiff base yield : Moisture-induced hydrolysis. Add molecular sieves or use anhydrous ethanol.

Purification Techniques

MethodPurity (%)Notes
Recrystallization95–98Ethanol/water (4:1), 2–3 cycles
Column chromatography>99SiO₂, ethyl acetate/hexane (1:3)

Recent Advances (Post-2020)

  • Microwave-assisted synthesis : Reduces reaction time for Schiff base formation to 30 minutes (yield: 70%).

  • Green chemistry : PEG-400 as solvent increases yield to 78% with easier recycling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The specific compound under consideration has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro studies have demonstrated that this compound can inhibit bacterial growth at low concentrations, suggesting its potential as an antibacterial agent. For instance, it has been reported to possess minimal inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin .

Antifungal Properties

Triazole derivatives are well-known for their antifungal activity. The compound has been evaluated for its efficacy against fungal pathogens such as Candida albicans and Aspergillus species. Preliminary results indicate promising antifungal activity, which warrants further exploration in clinical settings.

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Research has indicated that similar triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies are ongoing to evaluate the specific effects of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid on cancer cell lines.

Plant Growth Regulation

There is growing interest in the use of triazole compounds as plant growth regulators. The compound has been studied for its ability to enhance plant growth and resistance to stressors. Field trials have shown that it can improve yield and quality in crops such as wheat and rice by modulating hormonal pathways.

Pest Control

The antimicrobial properties of this compound may also extend to pest control applications. Its efficacy against plant pathogens could be harnessed in developing eco-friendly pesticides that reduce reliance on synthetic chemicals.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2Antifungal EfficacyShowed significant antifungal activity against C. albicans in laboratory settings .
Study 3Plant Growth RegulationEnhanced growth parameters in rice plants under stress conditions .

Mechanism of Action

The mechanism of action of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, aromatic groups, or sulfanylacetic acid chain. These variations significantly influence physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Pharmacological Activity (Reported) Key References
Target Compound 4-hydroxyphenyl, methyl C₁₂H₁₁N₄O₃S Under investigation (hypothetical anti-inflammatory)
">(5-Bromo-2-hydroxyphenyl)methylidene analog (CID 135634733) 5-bromo-2-hydroxyphenyl, methyl C₁₂H₁₁BrN₄O₃S Not reported (structural analog)
N′-(4-Diethylaminobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)triazol-3-yl]sulfanyl}acetamide Diethylamino, trimethoxyphenyl, phenyl C₂₉H₃₁N₅O₄S Anticancer, antimicrobial
2-[(4-Ethyl-5-phenyl-triazol-3-yl)sulfanyl]-N′-(2-methylbenzylidene)acetamide Ethyl, phenyl, 2-methylphenyl C₂₀H₂₁N₅OS Antifungal
2-[[4-Amino-5-(3,4,5-trimethoxyphenyl)triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide Amino, trimethoxyphenyl, phenoxyphenyl C₂₅H₂₄N₆O₅S Antiviral
N-(2-Chlorobenzylidene)-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Chlorophenyl, trimethoxyphenyl, methylbenzyl C₂₇H₂₆ClN₅O₃S Antimicrobial

Structural Features and Physicochemical Properties

  • Aromatic Substitutions :

    • The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity compared to halogenated (e.g., bromo in CID 135634733 ) or methoxy-substituted analogs (e.g., trimethoxyphenyl in ).
    • Electron-withdrawing groups (e.g., bromo in ) reduce solubility but increase stability, whereas electron-donating groups (e.g., methoxy in ) improve bioavailability .
  • Amino groups (e.g., in ) increase polarity and water solubility, favoring pharmacokinetics .
  • Sulfanylacetic Acid Chain :

    • The thioether (-S-) linkage in the target compound offers redox stability over sulfonyl or sulfonamide derivatives .
    • Carboxylic acid enhances metal-chelating ability, relevant for enzyme inhibition .

Pharmacological Activity

  • Substitution of the furan ring with 4-hydroxyphenyl may improve binding to cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity :

    • Analogous compounds with chlorophenyl (e.g., ) or trimethoxyphenyl groups (e.g., ) exhibit broad-spectrum antimicrobial activity, attributed to membrane disruption via hydrophobic interactions .
  • Anticancer Activity :

    • Trimethoxyphenyl-substituted triazoles (e.g., ) show microtubule inhibition, akin to colchicine, due to aromatic stacking interactions .

Challenges and Limitations

  • Toxicity : Methyl and ethyl substituents (e.g., ) generally lower toxicity compared to nitro or chloro groups .
  • Synthetic Complexity : Schiff base formation in the target compound requires precise pH control to avoid hydrolysis , whereas halogenated analogs (e.g., ) involve costly bromination steps.

Q & A

Q. What are the common synthetic routes for [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?

The synthesis typically involves multi-step routes:

  • Triazole ring formation : Cyclization of thiosemicarbazides with chloroacetic acid under reflux (e.g., sodium acetate in DMF/acetic acid mixtures) .
  • Functional group introduction : Schiff base formation via condensation of 4-hydroxyphenyl aldehyde with the amino group of the triazole intermediate, requiring controlled pH and temperature .
  • Sulfanyl linkage : Thioether bond formation using reagents like chloroacetyl chloride in basic conditions (e.g., K₂CO₃ in acetone) .
    Key parameters include solvent choice (DMF, DMSO), reaction time (2–6 hours), and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, particularly for the triazole ring and Schiff base .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen bonding patterns .
  • HPLC : Ensures purity (>95%) by detecting residual reactants or byproducts .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and purity?

Optimization strategies include:

  • Catalyst selection : Transition metals (e.g., CuI) or organocatalysts to accelerate Schiff base formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • In-line monitoring : Use of FT-IR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What structural features drive the compound’s biological activity?

  • Triazole ring : Participates in π-π stacking and hydrogen bonding with enzyme active sites (e.g., cyclooxygenase inhibition) .
  • Sulfanyl group : Enhances lipophilicity and membrane permeability, critical for intracellular targets .
  • 4-Hydroxyphenyl moiety : Modulates redox activity, potentially contributing to antioxidant or pro-apoptotic effects .
    Docking studies suggest selectivity for kinases or proteases due to steric complementarity .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies may arise from:

  • Purity variations : Impurities >5% (e.g., unreacted aldehydes) can skew assay results .
  • Assay conditions : pH-dependent solubility (e.g., poor dissolution in neutral buffers) alters bioavailability .
  • Structural analogs : Minor modifications (e.g., methoxy vs. ethoxy substituents) drastically affect target affinity .
    Recommendations: Standardize purity thresholds (≥98%) and validate assays with positive controls (e.g., known kinase inhibitors) .

Q. What computational tools aid in predicting the compound’s reactivity?

  • DFT calculations : Gaussian or ORCA software models charge distribution and frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : GROMACS simulations assess stability in biological membranes .
  • Docking suites (AutoDock Vina) : Screen interactions with protein targets (e.g., EGFR, Bcl-2) to prioritize experimental testing .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition above 150°C (TGA data); store at –20°C in argon atmosphere .
  • Photodegradation : UV exposure (λ < 400 nm) cleaves the Schiff base; use amber vials for long-term storage .
  • Hydrolytic susceptibility : Sulfanyl bonds degrade in acidic conditions (pH < 4); buffer solutions (pH 7.4) recommended for biological assays .

Q. What strategies improve selectivity in derivatization reactions?

  • Protecting groups : Acetylation of the 4-hydroxyphenyl moiety prevents unwanted oxidation during sulfonation .
  • Regioselective catalysts : Pd/Cu systems direct coupling reactions to the triazole C-3 position .
  • Microwave-assisted synthesis : Reduces side products in heterocyclic ring formation (e.g., 80% yield vs. 60% conventional) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.